Baliga Figure of Merit (BFOM): Ga₂O₃ at 3214 vs. SiC at 317 and GaN at 846
The Baliga figure of merit (BFOM), which quantifies the theoretical trade-off between specific on-resistance and breakdown voltage in unipolar power devices, is 3214 for β-Ga₂O₃, compared to only 317 for 4H-SiC and 846 for GaN . This represents a 10.1× advantage over SiC and a 3.8× advantage over GaN, directly predicting lower conduction losses for Ga₂O₃-based power switches at equivalent voltage ratings.
| Evidence Dimension | Baliga's Figure of Merit (BFOM) for unipolar power devices |
|---|---|
| Target Compound Data | 3214 (β-Ga₂O₃) |
| Comparator Or Baseline | 317 (4H-SiC); 846 (GaN) |
| Quantified Difference | 10.1× higher than SiC; 3.8× higher than GaN |
| Conditions | Theoretical calculation based on material parameters; validated in MOCVD-grown β-Ga₂O₃ FET context |
Why This Matters
A higher BFOM enables power devices with lower specific on-resistance at the same breakdown voltage, directly reducing conduction losses and improving energy efficiency in high-voltage converters.
- [1] Razeghi, M., Park, J.-H., & McClintock, R. (2019). (Invited) MOCVD-Grown Ga₂O₃ Field Effect Transistors on Sapphire. ECS Meeting Abstracts, MA2019-02(31), 1356. View Source
